molecular formula C5H14ClN3 B189912 1,1,3,3-Tetramethylguanidine;hydrochloride CAS No. 1729-17-5

1,1,3,3-Tetramethylguanidine;hydrochloride

Cat. No.: B189912
CAS No.: 1729-17-5
M. Wt: 151.64 g/mol
InChI Key: GMGZEOLIKDSQTL-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylguanidine;hydrochloride is the hydrochloride salt of 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base. The parent compound, TMG, is valued in synthetic chemistry as a potent, non-nucleophilic base, frequently used as a more affordable substitute for other guanidine bases like DBU . It is highly soluble in water, which facilitates its straightforward removal from reaction mixtures that use organic solvents . The hydrochloride salt form serves as a crucial intermediate in the manufacturing process of the free base, 1,1,3,3-Tetramethylguanidine . As a stable, solid derivative, it offers handling and storage advantages. In research and industrial contexts, compounds like TMG and its salts are also employed as catalysts, for example, in the production of polyurethanes . This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to use, as the free base is known to be flammable, corrosive, and air-sensitive .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3-tetramethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZEOLIKDSQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-17-5
Record name Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1)
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Foundational Aspects of N,n,n ,n Tetramethylguanidinium Hydrochloride in Chemical Science

Contextualization within Organobase Chemistry and Superbasicity Principles

N,N,N',N'-Tetramethylguanidinium hydrochloride is the salt formed from the protonation of 1,1,3,3-tetramethylguanidine (B143053) (TMG), a powerful organic base. Understanding the properties of this salt is intrinsically linked to the exceptional basicity of its parent compound.

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. dcfinechemicals.com This structural motif is the source of their profound basicity, which often places them in the category of superbases—bases that are stronger than the hydroxide (B78521) ion. dcfinechemicals.com The high basicity of guanidine (B92328) and its derivatives, including TMG, is not due to the nitrogen atoms themselves, but rather to the exceptional stability of their conjugate acids, the guanidinium (B1211019) cations. wikipedia.orgresearchgate.net

Upon protonation, the positive charge on the resulting guanidinium ion is not localized on a single nitrogen atom. Instead, it is effectively delocalized across all three nitrogen atoms and the central carbon through resonance. wikipedia.orgresearchgate.netchemzipper.com This delocalization creates three equivalent resonance structures, which significantly stabilizes the cation. youtube.com A highly stable conjugate acid corresponds to a very strong base, as the neutral molecule has a strong drive to accept a proton and achieve this stabilized state. researchgate.netyoutube.com The pKa of the conjugate acid of guanidine is approximately 13.6, indicating it is a very strong base in water. wikipedia.org The addition of electron-donating methyl groups in 1,1,3,3-tetramethylguanidine further enhances this basicity. youtube.com

Table 1: Comparison of Conjugate Acid pKa Values for Selected Organic Bases
BaseConjugate Acid pKa (in water)Reference
Ammonia9.25-
Triethylamine (B128534)10.75-
Guanidine13.6 wikipedia.orgchemicalbook.com
1,1,3,3-Tetramethylguanidine (TMG)13.0 ± 1.0 wikipedia.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5 (in acetonitrile)-

The concepts of Brønsted-Lowry and Lewis acids and bases provide frameworks for classifying chemical reactivity. A Brønsted-Lowry base is defined as a proton (H⁺) acceptor, while a Lewis base is an electron-pair donor. quora.com

1,1,3,3-Tetramethylguanidine is a quintessential Brønsted-Lowry base. Its primary function in organic chemistry is to accept a proton from a wide range of acidic substrates. chemicalbook.com By definition, any Brønsted-Lowry base is also a Lewis base, as the lone pair of electrons on the nitrogen atom is what accepts the proton. quora.com

However, the distinction is useful in the context of its application. While TMG can act as a Lewis base by donating its electron pair to Lewis acids other than a proton (e.g., metal ions), its utility in synthesis stems almost entirely from its role as a proton acceptor. acs.org The term "Lewis base" is a broader classification that includes reagents whose primary reactivity involves donating an electron pair to form a coordinate covalent bond with an electron-deficient center, which may not be a proton. quora.comreddit.com The exceptional strength of TMG is therefore best understood and utilized within the Brønsted-Lowry framework of proton transfer reactions.

Historical Development and Evolution of Tetramethylguanidine Chemistry

The journey of TMG from a chemical curiosity to a staple reagent in organic synthesis reflects the broader evolution of synthetic methodology.

Early synthetic routes to 1,1,3,3-tetramethylguanidine established the foundational chemistry for its production. One of the original preparations involved the S-methylation of tetramethylthiourea (B1220291), followed by amination to form the guanidine scaffold. wikipedia.orgatamanchemicals.com Alternative methods were also developed, including those starting from cyanogen (B1215507) iodide or cyanogen chloride. chemicalbook.comwikipedia.orgatamanchemicals.com A common industrial process involves the reaction of cyanogen chloride with an excess of dimethylamine (B145610). google.com This reaction proceeds through a dimethylcyanamide (B106446) intermediate, which then reacts with dimethylamine hydrochloride (formed in situ) under heat and pressure to yield TMG hydrochloride. google.com The free base is then obtained by neutralization with a strong alkali like sodium hydroxide, followed by distillation. google.com

Table 2: Seminal Synthetic Routes to 1,1,3,3-Tetramethylguanidine
Starting Material(s)Key Intermediate(s)/ReagentsReference
TetramethylthioureaS-methylation, Amination wikipedia.orgatamanchemicals.com
Cyanogen IodideDimethylamine wikipedia.orgatamanchemicals.com
Cyanogen ChlorideDimethylamine chemicalbook.comgoogle.com
TetramethylureaPhosgene (or equivalent), an Amine dcfinechemicals.comwikipedia.org

A significant development in the broader field of sterically hindered guanidines came from the work of Nobel laureate Derek Barton and his colleagues in 1982, who prepared a series of bulky guanidine bases to serve as strong yet non-nucleophilic reagents. wikipedia.org

The value of 1,1,3,3-tetramethylguanidine in modern organic synthesis lies in its combination of strong basicity and low nucleophilicity. wikipedia.orgguidechem.com A non-nucleophilic base is a sterically hindered base that can readily remove a proton but is too bulky to act as a nucleophile and attack an electrophilic center, such as a carbonyl carbon or an alkyl halide. This characteristic is crucial for preventing unwanted side reactions.

TMG is widely used for deprotonation reactions where a strong base is required, but the nucleophilic addition of the base itself would be a detrimental side reaction. It is frequently employed as a cost-effective substitute for other expensive non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). atamanchemicals.comguidechem.com Its high water solubility also simplifies purification, as it can be easily removed from reaction mixtures in organic solvents through an aqueous wash. wikipedia.orgatamanchemicals.com

Common applications include promoting alkylations, where it is used to form alkyl nitriles from alkyl halides, and in various condensation reactions like the Henry and Aldol (B89426) reactions. atamanchemicals.comguidechem.com It also serves as an effective catalyst for processes such as the benzoylation of alcohols and in the production of polyurethane foams. chemicalbook.comatamanchemicals.com

Synthetic Methodologies for N,n,n ,n Tetramethylguanidinium and Its Derivatives

Established Synthetic Pathways for the Parent Compound

The preparation of the N,N,N',N'-tetramethylguanidinium cation, often isolated as its hydrochloride salt, can be achieved through several established routes. These methods typically involve the construction of the core guanidine (B92328) structure from reactive precursors.

Historically, one of the early methods for preparing 1,1,3,3-tetramethylguanidine (B143053) involved starting from cyanogen (B1215507) iodide. researchgate.net A more contemporary and well-documented approach utilizes halogenated amidinium compounds. A key intermediate in this class is N,N,N′,N′-tetramethylchloroformamidinium chloride.

This intermediate can be reacted with a primary amine, such as in the synthesis of a bisguanidine where it is treated with ethane-1,2-diamine in acetonitrile (B52724). nih.gov The reaction proceeds in the presence of an appropriate base like triethylamine (B128534) to neutralize the generated HCl. The resulting protonated bisguanidinium dichloride salt is then deprotonated with a strong base, such as aqueous sodium hydroxide (B78521), to yield the free guanidine base. nih.gov The use of such halogenated precursors provides a reactive electrophilic carbon center, facilitating the construction of the guanidinium (B1211019) core.

Multi-step syntheses starting from readily available precursors like tetramethylthiourea (B1220291) or tetramethylurea are common. researchgate.netrsc.org

One established method begins with tetramethylthiourea, which undergoes S-methylation followed by amination to form the guanidine structure. researchgate.net

Another detailed procedure starts with N,N,N',N'-tetramethylurea. rsc.org In this pathway, tetramethylurea is reacted with triphosgene (B27547) in toluene (B28343) to form a reactive intermediate. This intermediate is subsequently treated with tert-butylamine. The resulting product is then isolated as the hydrochloride salt. To obtain the free base, the salt is treated with a 25% sodium hydroxide solution, extracted with an organic solvent like diethyl ether, and purified by distillation. rsc.org

Table 1: Comparison of Synthetic Pathways for the Parent Compound

Starting Material Key Reagents Intermediate/Product Reference
Cyanogen Iodide Amines 1,1,3,3-Tetramethylguanidine researchgate.net
N,N,N′,N′-tetramethylchloroformamidinium-chloride Ethane-1,2-diamine, Triethylamine, NaOH N,N,N′,N′-tetramethyl-N′′-[2-(N′,N′,N′′,N′′-tetramethylguanidino)-ethyl]-guanidine nih.gov
N,N,N',N'-tetramethylurea Triphosgene, tert-Butylamine, NaOH 2-tert-Butyl-1,1,3,3-tetramethylguanidine rsc.org
Tetramethylthiourea S-methylation reagents, Amines 1,1,3,3-Tetramethylguanidine researchgate.net

Synthesis of Substituted and Functionalized N,N,N',N'-Tetramethylguanidinium Salts

The core tetramethylguanidinium structure can be modified to introduce specific functionalities, chirality, or to incorporate it into larger molecular architectures for specialized applications.

While the direct synthesis of a chiral version of the N,N,N',N'-tetramethylguanidinium salt itself is not commonly reported, the principles of chiral guanidine chemistry are well-established for asymmetric synthesis. iranarze.ir Chiral guanidine catalysts, which are structurally diverse, are synthesized from chiral precursors and are valued for their strong basicity and ability to act as hydrogen-bond donors. iranarze.iracs.org These catalysts can be acyclic, monocyclic, or bicyclic. iranarze.iracs.org For instance, a chiral guanidine catalyst can be developed from (R)-(+)-1-phenylethylamine, which is then used in asymmetric reactions like the Pictet-Spengler reaction. acs.org

In a different approach, achiral 1,1,3,3-tetramethylguanidine (TMG) is used as a co-catalyst in combination with a primary chiral catalyst to enhance both reactivity and enantioselectivity. acs.org For example, in the asymmetric alkylation of 3-substituted oxindoles, a catalytic system composed of a chiral bisguanidinium salt and achiral TMG has been shown to be highly effective. acs.orgdntb.gov.ua In this system, the protonated TMG assists in the formation of the enolate intermediate and participates in the activation of electrophiles within the transition state, contributing to the stereochemical outcome without being the primary source of chirality itself. acs.org

The functionalization of tetramethylguanidine is crucial for its application in areas like catalysis and materials science.

Polymeric Supports: TMG can be immobilized on polymeric supports to create heterogeneous organocatalysts. A notable example is the functionalization of melamine (B1676169). researchgate.net The process involves a two-step synthesis. First, the melamine surface is modified with 3-bromopropyl groups to create a reactive intermediate (Melamine@PrBr). researchgate.net In the second step, this intermediate is functionalized by reacting it with 1,1,3,3-tetramethylguanidine via a bimolecular nucleophilic substitution (SN2) reaction, yielding the TMG-functionalized melamine nanocatalyst. researchgate.net This heterogeneous catalyst can be easily separated from the reaction mixture and recycled. nih.gov

Chlorometallates and Halometallates: N,N,N',N'-tetramethylguanidinium cations are effective counterions for forming stable crystalline salts with complex metal anions, such as chlorometallates. For example, N,N-disulfo-1,1,3,3-tetramethylguanidinium chloride can be treated with various metal chlorides (e.g., FeCl₃, ZnCl₂, NiCl₂, MnCl₂) to prepare the corresponding chlorometallate salts. acs.org These materials, such as [DSTMG][FeCl₄], can function as solid Brønsted-Lewis acids in catalysis. acs.org Similarly, the reaction of N,N,N',N'-tetramethylguanidinium bromide with cadmium bromide results in the formation of N,N,N′,N′-tetramethyl guanidinium tribromidocadmate(II), a one-dimensional coordination polymer.

Table 2: Examples of Functionalized N,N,N',N'-Tetramethylguanidinium Derivatives

Functionalization Type Precursors Resulting Compound/Material Application Reference
Polymeric Support Melamine, 1,3-dibromopropane, TMG Melamine@TMG nanocatalyst Heterogeneous organocatalysis researchgate.net
Chlorometallate [DSTMG][Cl], FeCl₃ [DSTMG][FeCl₄] Solid acid catalyst acs.org
Bromometallate TMG·HBr, CdBr₂ [C₅H₁₄N₃][CdBr₃] Coordination polymer

Guanidinylated polyethylenimine (PEI) polymers are widely researched as vectors for gene delivery. acs.orgdntb.gov.ua The synthesis involves modifying the primary amine groups of PEI with guanidinium moieties. This can be achieved through several methods.

One single-step reaction involves treating branched PEI (bPEI) with varying amounts of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). acs.org This method is noted for being rapid and economical. acs.org Another approach is to react PEI with pyrazole-1-carboxamidine, which effectively converts primary amines into guanidine groups, resulting in a product referred to as poly(ethylenimine guanidine) (PEGu). iranarze.ir

In more complex structures, multi-arm star polymers can be created by first polymerizing ornithine N-Carboxyanhydride with a PEI core, followed by guanidinating the amino side groups on the polyornithine arms using reagents like O-methylisourea hemisulfate. These guanidinylated polymers often exhibit improved capabilities for forming stable complexes with DNA and can show enhanced transfection efficiency compared to unmodified PEI. acs.org

Green Chemistry Approaches in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis and application of TMG-based catalysts. The main thrust of these approaches is to enhance the sustainability of chemical processes by utilizing recoverable and reusable catalytic systems. This not only reduces the environmental footprint but also offers economic advantages.

Development of Polymer-Supported N,N,N',N'-Tetramethylguanidine

The immobilization of N,N,N',N'-tetramethylguanidine onto solid supports is a key strategy in the development of green catalytic systems. This approach transforms the homogeneous base catalyst into a heterogeneous one, which can be easily separated from the reaction mixture. Various polymers have been explored as supports, each offering distinct properties.

One of the most common supports is polystyrene . Polystyrene-supported TMG (PS-TMG) has demonstrated its effectiveness and versatility as a solid-supported superbase. nih.gov It serves as a viable and environmentally friendly alternative to traditional soluble bases in a variety of organic transformations. nih.gov The synthesis of PS-TMG typically involves the functionalization of a chloromethylated polystyrene resin with TMG.

Another widely used support is silica (B1680970) gel . TMG can be covalently bonded to the silica surface, creating a robust and efficient heterogeneous catalyst. The synthesis process often involves a co-condensation of tetraethylorthosilicate (TEOS) with a silylating agent derived from the reaction of TMG with (3-chloropropyl)trimethoxysilane. scielo.brosti.govresearchgate.net This method results in a catalyst with a high surface area and a significant number of active sites. scielo.brresearchgate.net For instance, a synthesized TMG-silica catalyst was found to have a surface area of 811 ± 75 m²/g and an active pendant group concentration of 1.35 mmol/g. scielo.brresearchgate.net

Mesoporous silica (SiO₂) has also been employed as a support for guanidine-based ligands, including TMG. rsc.org These materials are particularly effective in catalytic applications due to their high surface area and porous nature, which allows for efficient interaction between the catalyst and the reactants. rsc.orgnih.govyoutube.com

The choice of the polymer support can influence the catalyst's performance. For example, in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a process for chemical recycling of plastics, guanidine catalysts supported on porous SiO₂ showed better performance under conventional thermal heating compared to those on activated carbon. rsc.org

Table 1: Polymer Supports for N,N,N',N'-Tetramethylguanidine Immobilization

Polymer Support Synthetic Approach Key Features
Polystyrene Functionalization of chloromethylated polystyrene with TMG. Versatile and effective solid-supported superbase. nih.gov
Silica Gel Co-condensation of TEOS with a TMG-derived silylating agent. High surface area and robust catalyst. scielo.brresearchgate.net
Mesoporous Silica (SiO₂) Covalent surface modification with guanidine ligands. High catalytic performance in depolymerization reactions. rsc.org

Strategies for Catalyst Recovery and Reuse

A significant advantage of polymer-supported TMG is the ease of its recovery and subsequent reuse, which aligns with the green chemistry principle of waste reduction. The heterogeneous nature of these catalysts allows for simple filtration to separate them from the reaction mixture.

The reusability of these catalysts has been demonstrated in various chemical reactions. For instance, in the Michael addition of nitromethane (B149229) to cyclopentenone, a TMG catalyst covalently bonded to silica gel was recovered and reused for fifteen cycles, maintaining a high product conversion yield of 98%. scielo.brresearchgate.net This remarkable stability and sustained activity highlight the robustness of the catalyst and the effectiveness of the immobilization strategy.

Similarly, in the context of Knoevenagel condensation reactions, which are crucial carbon-carbon bond-forming reactions, heterogeneous catalysts are highly sought after for their recyclability. researchgate.netnih.govnih.gov While specific data for TMG-supported catalysts in this reaction is part of a broader field, the principle of catalyst recycling remains a key driver for their development.

The following table summarizes the reusability of a silica-supported TMG catalyst in the Michael addition reaction.

Table 2: Reusability of Silica-Supported TMG Catalyst in Michael Addition

Catalytic Cycle Product Conversion Yield (%)
1 98
2 98
3 98
4 98
5 98
6 98
7 98
8 98
9 98
10 98
11 98
12 98
13 98
14 98
15 98

(Data sourced from Oliveira et al., 2006) scielo.brresearchgate.net

The consistent high yield over numerous cycles demonstrates the minimal leaching of the active species from the support and the preservation of the catalyst's structural integrity. These findings underscore the potential of polymer-supported TMG as a sustainable and efficient catalytic system in organic synthesis.

Mechanistic Investigations and Theoretical Frameworks

Elucidation of Reaction Mechanisms Catalyzed by N,N,N',N'-Tetramethylguanidine

The catalytic activity of TMG is fundamentally linked to its basicity and the stability of its protonated form, the tetramethylguanidinium cation. Mechanistic studies are crucial for understanding how TMG orchestrates complex chemical reactions and for optimizing its application in synthesis.

Proton Transfer Dynamics in Base-Catalyzed Reactions

Proton transfer is the quintessential step in most TMG-catalyzed reactions. nih.gov The high basicity of TMG enables it to deprotonate even very weak acids, initiating a catalytic cycle. The dynamics of this process are often the rate-determining step and are influenced by the substrate, solvent, and temperature. researchgate.net For instance, in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), TMG enhances the nucleophilicity of initiators like amines, alcohols, and even carboxylic acids by facilitating proton transfer, thereby accelerating both initiation and propagation rates. rsc.org

The process can be generalized as: Substrate-H + TMG ⇌ [Substrate]⁻ + [TMG-H]⁺

This equilibrium generates the active nucleophile or intermediate that proceeds to react in the subsequent steps. The stability of the resulting tetramethylguanidinium cation, due to extensive charge delocalization, provides a significant thermodynamic driving force for the initial proton abstraction.

Intermediate Formation and Transition State Analysis

Following proton transfer, TMG-catalyzed reactions proceed through various intermediates and transition states. In the synthesis of 1,2,4-triazoloquinazolinones, TMG is proposed to facilitate a Knoevenagel condensation to form a key intermediate. nih.gov Subsequently, the reaction can proceed through two possible pathways involving either a Michael addition followed by cyclization or the formation of an imine intermediate followed by hetero-annaulation. nih.gov

The interaction between TMG and reaction components can be investigated using techniques like ¹H NMR spectroscopy to understand the formation of these intermediates. rsc.org For example, studies on NCA polymerization show clear interactions between the initiator/polypeptide and TMG. rsc.org Computational chemistry offers powerful tools to analyze the structures and energies of these fleeting transition states, providing a more detailed picture of the reaction pathway. nih.gov

Computational Chemistry Studies

Theoretical and computational methods have become indispensable for unraveling the complexities of reaction mechanisms that are often difficult to probe experimentally. nih.gov

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to calculate the electronic structure of molecules and predict reaction energetics. researchgate.netresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying the lowest energy pathways for a reaction. This includes calculating the energies of reactants, intermediates, transition states, and products. rsc.org

For TMG-catalyzed reactions, DFT can be used to:

Calculate the activation energy barriers for key steps, such as proton transfer and bond formation/cleavage. rsc.org

Determine the thermodynamic stability of various intermediates.

Provide insights into the chemo-, regio-, and stereoselectivity of reactions by comparing the energy barriers of competing pathways. nih.gov

Table 1: Representative DFT-Calculated Energy Barriers for Reaction Steps
Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
NH₃ oxidation to NH₂Ti-porphyrin32-34
NH₂ + NO → NH₂NOTi-porphyrin (low-spin)4.34
NH₂ + NO → NH₂NOTi-porphyrin (high-spin)10.22
NH₂NO rearrangementTi-porphyrin17.05
NHNOH decompositionTi-porphyrin7-9

Note: The data in this table is illustrative of DFT applications in catalysis and is based on a study of a Ti-porphyrin system, demonstrating the types of energetic insights that can be gained for catalytic cycles. rsc.org

Quantum Chemical Characterization of Guanidinium (B1211019) Species

Quantum chemical calculations are employed to understand the intrinsic electronic properties of the key species involved in the catalysis, namely the tetramethylguanidinium cation. These studies focus on:

Charge Distribution: The positive charge in the guanidinium ion is delocalized over the central carbon and the three nitrogen atoms, which contributes to its high stability.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactivity and electronic transitions of the species. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation. chemrevlett.com For example, calculations on tetramethylguanidinium 4-nitrophenoxide predicted dipole moments in the range of 12.00–15.00 Debye. chemrevlett.com

Modeling of Solvation Effects and Intermolecular Interactions

The reaction environment, particularly the solvent, can significantly influence the course and rate of a reaction. wisc.eduresearchgate.net Computational models are used to simulate these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the influence of solvent polarity on reaction energetics.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific intermolecular interactions, such as hydrogen bonding between the solvent and the reacting species.

Rigorous modeling of solvent effects can be challenging, as different models can yield variable results. chemrxiv.org However, these models are crucial for accurately predicting reaction pathways in solution, which is the medium for most TMG-catalyzed reactions. chemrxiv.organu.edu.au

The catalytic efficacy of 1,1,3,3-Tetramethylguanidine (B143053) is rooted in its fundamental chemical properties, which have been extensively investigated through mechanistic studies and computational chemistry. The dynamics of proton transfer, the characterization of intermediates and transition states, and the detailed energetic landscapes provided by DFT calculations have collectively advanced our understanding of how this powerful organobase operates. The synergy between experimental and theoretical approaches continues to refine our knowledge, paving the way for the rational design of new catalysts and synthetic methodologies.

Lewis Acidity and Hydrogen-Bonding Catalysis in Guanidinium Salts

Guanidinium salts, the protonated form of guanidines, are versatile organocatalysts that can activate substrates through multiple non-covalent interactions. Their catalytic activity stems primarily from their ability to act as hydrogen-bond donors and, in a less conventional but significant capacity, as Lewis acids. These functionalities allow the guanidinium cation to play crucial roles in a variety of organic transformations.

The guanidinium cation possesses N-H protons that readily serve as hydrogen-bond donors. nih.govrsc.org This interaction is fundamental to its catalytic mechanism, where it can activate electrophilic substrates, making them more susceptible to nucleophilic attack. nih.gov The planar, charge-delocalized structure of the guanidinium group facilitates strong and directional hydrogen bonding. researchgate.net This bifunctional hydrogen-bond donor capability allows the catalyst to form a pre-transition state complex, effectively bringing both the electrophile and the nucleophile together and orienting them for reaction. nih.govthieme-connect.com This mode of action is analogous to the role of the amino acid arginine in natural enzyme catalysis, where the guanidinium side chain recognizes and binds anionic substrates like phosphates through ion pairing and hydrogen bonding. nih.govresearchgate.net

Beyond its well-established role as a hydrogen-bond donor (a form of Brønsted acid catalysis), the guanidinium cation can also function as a Lewis acid. thieme-connect.com This less intuitive catalytic mode arises from the electrophilic character of the central carbon atom within the C(N)₃⁺ core. nih.gov The positive charge delocalization across the three nitrogen atoms renders the central carbon electron-deficient, enabling it to interact with and stabilize anionic nucleophiles or other electron-rich species. nih.gov This Lewis acid interaction provides an additional source of stabilization, particularly for anionic nucleophiles, through strong electrostatic attraction. nih.gov

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into a synergistic, unconventional bifunctional Brønsted-Lewis acid activation mode. nih.govresearchgate.net In this model, the guanidinium catalyst activates two different substrates simultaneously through distinct mechanisms: it activates the electrophile via hydrogen bonding with its N-H protons, while the nucleophile interacts with the central cationic carbon via a Lewis acid-base interaction. nih.gov This dual activation has been shown to be competitive with, and sometimes preferential to, the conventional bifunctional Brønsted acid mode where both substrates are activated solely through hydrogen bonding. nih.govresearchgate.net Research has demonstrated the first participation of guanidinium's Lewis acid activation in cyclization and thioamidation reactions. researchgate.netsemanticscholar.org In these cases, the Lewis acidic interaction was found to trap the nucleophilic part of the substrate and position it effectively to ensure regioselectivity in subsequent steps like N-Michael additions. researchgate.netsemanticscholar.org

The table below summarizes the distinct catalytic modes of guanidinium salts.

Catalytic ModeActive Site on Guanidinium IonInteraction TypeRole in CatalysisTypical Substrate Activated
Hydrogen-Bonding (Brønsted Acid)N-H ProtonsHydrogen BondingActivates electrophile by increasing its electrophilicity. Can also position the nucleophile.Electrophiles (e.g., carbonyls, imines, Michael acceptors)
Lewis AcidCentral Carbon Atom (C⁺)Electrostatic / Lewis Acid-Base InteractionStabilizes and positions the nucleophile.Anionic Nucleophiles (e.g., enolates, thiolates)
Bifunctional Brønsted-Lewis AcidN-H Protons and Central Carbon AtomHydrogen Bonding and Lewis Acid-Base InteractionSimultaneously activates the electrophile (via H-bonding) and the nucleophile (via Lewis acidity).Electrophile and Nucleophile pair

Detailed research findings have elucidated specific instances where the Lewis acidity of the guanidinium core is critical for catalytic activity.

Reaction TypeProposed Role of Guanidinium Lewis AcidityKey Research FindingReference
Nucleophilic Conjugate AdditionsStabilizes the anionic nucleophile, competing with conventional hydrogen-bonding activation.DFT calculations demonstrated a viable unconventional bifunctional Brønsted-Lewis acid activation pathway. nih.gov
Intramolecular Cyclization / N-Michael AdditionTraps the side branch of the substrate containing the nucleophilic motif.The Lewis acid interaction positions the anionic nucleophile and Michael acceptor in close proximity, navigating a regioselective addition. researchgate.netsemanticscholar.org
ThioamidationFacilitates the stepwise elimination of MeSH over a concerted mechanism.Identified as the first example of a guanidine-catalyzed thioamidation reaction involving Lewis acid activation. researchgate.netsemanticscholar.org
Epoxide Ring-Opening EsterificationStabilizes the anionic nucleophile involved in the ring-opening.Suggested as a reaction class where the Lewis acid capability of guanidinium salts is operative. nih.gov

This dualistic nature, combining robust hydrogen-bonding capabilities with subtle but powerful Lewis acidity, makes guanidinium salts, including 1,1,3,3-Tetramethylguanidine hydrochloride, highly effective and tunable catalysts in organic synthesis.

Advanced Catalytic Applications in Organic Transformations

Asymmetric Organocatalysis with Chiral N,N,N',N'-Tetramethylguanidine Derivatives

Over the past two decades, chiral guanidines have been established as powerful organocatalysts, primarily valued for their strong basicity and their ability to act as hydrogen-bond donors. rsc.org These characteristics allow them to catalyze a multitude of organic reactions with high efficiency and stereoselectivity. rsc.orgresearchgate.net Chiral guanidines and their derivatives, such as iminophosphoranes, are considered organosuperbases capable of deprotonating and activating weakly acidic pronucleophiles to participate in asymmetric transformations. nih.gov

Chiral guanidine (B92328) catalysts excel in creating asymmetric reaction environments, leading to high enantioselectivities in a variety of chemical reactions. nih.govresearchgate.net Their effectiveness stems from their high pKa values and the capacity for dual hydrogen-bonding modes of activation, which often translate to high catalytic activities and stereochemical control. nih.govcapes.gov.br They have been successfully employed as Brønsted base catalysts and phase-transfer catalysts in numerous enantioselective processes. researchgate.net

The utility of these catalysts extends beyond simple enantioselectivity. In some instances, a carefully selected chiral catalyst can be crucial for achieving efficient macrocyclization reactions, particularly in cases where achiral or stereochemically mismatched catalysts are ineffective. nih.gov This highlights the critical role of stereochemically matched catalysts in facilitating challenging bond formations, even when no new static stereocenter is formed in the product. nih.gov The catalyst's chirality influences the transition states, proving decisive for the reaction's success. nih.gov This principle allows for the modular control of both absolute and relative stereochemistry in complex transformations. pkusz.edu.cn

The design of effective chiral catalysts for a specific application remains a significant challenge, often relying on a combination of rational design, screening, and intuition. nih.gov However, several guiding principles have emerged in the development of chiral guanidine catalysts.

A key strategy involves creating structurally diverse catalysts, which include bicyclic, monocyclic, and acyclic frameworks, to enable a wide range of organic transformations with high stereoselectivity. rsc.org The concept of C₂ symmetry, which involves a twofold axis of rotation, has been a particularly influential design principle in the field of asymmetric catalysis, leading to the development of many successful ligands. nih.gov

Conversely, compelling arguments suggest that for certain reactions, nonsymmetrical ligands featuring two electronically and sterically different coordinating units can provide more effective enantiocontrol than their C₂-symmetric counterparts. nih.gov In recent years, novel chiral guanidine derivatives, including guanidinium (B1211019) salts and bis(guanidino)iminophosphoranes, have been designed and successfully applied in the synthesis of valuable molecules. rsc.orgresearchgate.net Furthermore, combining chiral guanidines and their derivatives with metal species has significantly broadened their utility, offering solutions to important and challenging transformations that are not achievable with conventional chiral catalysts. rsc.org

Brønsted Base Catalysis in C-C Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the molecular frameworks of pharmaceuticals, natural products, and advanced materials. researchgate.net 1,1,3,3-Tetramethylguanidine (B143053) (TMG) is frequently utilized as a strong, non-nucleophilic Brønsted base catalyst in a variety of base-catalyzed organic reactions, including several key C-C bond-forming transformations. researchgate.net

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is effectively catalyzed by TMG derivatives. researchgate.net Specifically, the basic ionic liquid 1,1,3,3-tetramethylguanidinium lactate (B86563) ([TMG][Lac]) has been shown to promote the condensation between carbonyl compounds and reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under mild conditions. researchgate.net This catalytic system often leads to good to high isolated yields and can significantly enhance reaction rates even when used in catalytic amounts. researchgate.net An advantage of using [TMG][Lac] is its potential for recovery and reuse, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Table 1: Representative Knoevenagel Condensations Catalyzed by [TMG][Lac] This table is a representation of typical reactions described in the literature.

Aldehyde/Ketone Active Methylene Compound Product Yield Reference
Benzaldehyde (B42025) Malononitrile High researchgate.net
4-Chlorobenzaldehyde Malononitrile High researchgate.net
4-Nitrobenzaldehyde Malononitrile High researchgate.net
Benzaldehyde Ethyl Cyanoacetate Good researchgate.net
Cyclohexanone Malononitrile Good researchgate.net

TMG and its derivatives also serve as effective catalysts for Michael additions, a crucial method for C-C bond formation involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net For instance, TMG can be used to initiate thiol-Michael addition reactions. science.gov

The direct aldol (B89426) reaction, which forms a β-hydroxy ketone, is a fundamental C-C bond-forming reaction in organic chemistry. rsc.org The ionic liquid 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) has proven to be an efficient and recyclable catalyst for direct aldol reactions conducted at room temperature and without any solvent. rsc.orgrsc.orgresearchgate.net This protocol demonstrates good chemo- and regio-selectivity and is considered an effective and green method for producing β-hydroxy ketones. rsc.org The reaction proceeds well for various aldehydes reacting with ketones such as acetone, cyclopentanone, and cyclohexanone, yielding moderate to high yields. rsc.orgresearchgate.net The catalyst can be recovered and recycled multiple times without a significant drop in activity. rsc.orgresearchgate.net

Table 2: Direct Aldol Reactions Catalyzed by [TMG][Lac] without Solvent (Data sourced from Zhu et al., Green Chem., 2005, 7, 514-517)

Aldehyde Ketone Time (h) Yield (%) Reference
4-Nitrobenzaldehyde Acetone 24 93 researchgate.net
4-Nitrobenzaldehyde Cyclopentanone 24 97 researchgate.net
4-Nitrobenzaldehyde Cyclohexanone 24 97 researchgate.net
4-Nitrobenzaldehyde Acetophenone (B1666503) 50 70 researchgate.net
4-Chlorobenzaldehyde Acetone 24 85 researchgate.net
4-Methylbenzaldehyde Acetone 24 73 researchgate.net

Cyanosilylation of Carbonyl Compounds

1,1,3,3-Tetramethylguanidine has been identified as a highly effective organocatalyst for the cyanosilylation of both ketones and aldehydes, facilitating the formation of cyanohydrin trimethylsilyl (B98337) ethers in excellent yields. lookchem.comcolab.ws This transformation is a crucial method for synthesizing cyanohydrins, which are versatile intermediates in the preparation of important building blocks like α-hydroxy acids and β-amino alcohols.

The reaction proceeds efficiently under mild, solvent-free conditions at room temperature (25 °C) with a very low catalyst loading of just 0.1 mol%. lookchem.comcolab.ws This method has been successfully applied to a wide range of carbonyl compounds. For instance, both aromatic and aliphatic aldehydes, such as benzaldehyde and isobutylaldehyde, undergo cyanosilylation to achieve 99% yields within four hours. lookchem.com The reaction is also effective for various ketones, including acetophenone and its derivatives. lookchem.com

Computational studies, using density functional theory (DFT), have shed light on the reaction mechanism. researchgate.net The process is believed to occur in two main steps:

Interaction of TMG with trimethylsilyl cyanide (TMSCN) to form a reactive, resonance-stabilized guanidinium salt intermediate. lookchem.comresearchgate.net

Reaction of this intermediate with the carbonyl compound to yield the final product. researchgate.net

The formation of the guanidinium intermediate is the rate-determining step. researchgate.net The catalytic role of TMG is significant, as it activates the electrophilic silicon atom in TMSCN, thereby promoting the reaction. lookchem.comresearchgate.net The effectiveness of the catalyst is directly related to its basicity; stronger bases lead to higher yields. lookchem.com

Table 1: TMG-Catalyzed Cyanosilylation of Various Carbonyl Compounds

EntrySubstrateTime (h)Yield (%)
1Benzaldehyde499
2p-Methoxybenzaldehyde499
3p-Chlorobenzaldehyde499
4Acetophenone598
5p-Methoxyacetophenone698
6Cyclohexanone599
7Isobutylaldehyde499

Conditions: 0.1 mol% TMG, solvent-free, 25 °C. Data sourced from Liu et al. (2006). lookchem.com

Polymerization Catalysis

TMG has emerged as a versatile organocatalyst in the field of polymer chemistry, particularly in ring-opening polymerization (ROP).

TMG is an effective catalyst for the ring-opening polymerization (ROP) of various cyclic monomers, including N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NNTAs), to produce polypeptides and their analogues. rsc.orgnih.govacs.org The hydrochloride salt can serve as a precursor to the active TMG base.

In the ROP of NCAs, TMG enhances the nucleophilicity of initiators such as amines, alcohols, and even carboxylic acids. rsc.orglsu.edu For initiators with low nucleophilicity, like alcohols, TMG's role is crucial. It is proposed that TMG activates the alcohol initiator through hydrogen-bonding interactions, increasing its nucleophilicity enough to initiate the ring-opening of the NCA monomer. lsu.eduslideplayer.com This allows for the synthesis of well-defined polypeptoids with controlled molecular weights and narrow distributions. lsu.edu Kinetic studies have shown that the polymerization rate depends on the monomer and initiator concentration but can be zero-order with respect to the TMG concentration, indicating its primary role is in the initiation step. lsu.edu

TMG also mediates the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.govacs.org In this mechanism, TMG itself acts as the initiator. The polymerization proceeds via a propagating macro-zwitterion that has a cationic 1,1,3,3-tetramethylguanidinium moiety at one end and an anionic thiocarbamate at the other, where monomer addition occurs. nih.govacs.org This method produces well-defined polysarcosine with tunable molecular weights and very low polydispersity indices (Đ = 1.01–1.08), exhibiting characteristics of a living polymerization. nih.govacs.org

Table 2: Polysarcosine Synthesis via TMG-Mediated ZROP of Me-NNTA

Entry[M]₀:[I]₀ RatioTheoretical Mₙ ( kg/mol )Experimental Mₙ ( kg/mol )Đ (PDI)
115:11.91.91.08
230:13.83.91.04
375:19.410.11.02
4150:118.820.21.01
5300:137.541.01.03

Conditions: [M]₀ = 1.0 M in CH₂Cl₂, 25 °C. Mₙ = Number-average molecular weight. Đ = Polydispersity Index. Data sourced from Zhang et al. (2022). nih.gov

Application in Polyurethane Synthesis

1,1,3,3-Tetramethylguanidine (TMG) is established as a potent base catalyst in the production of polyurethane plastics and foams. shandongxinhuapharma.comrsc.org Its primary role is to accelerate the reaction between isocyanates and polyols, which is the fundamental linkage-forming step in polyurethane synthesis.

Recent research has highlighted more specialized applications of TMG in advanced polyurethane systems. In one application, TMG functions as an "esterification promoter" for crosslinking carboxyl-containing waterborne polyurethane (WPU). researchgate.net This method enhances the waterproof and mechanical properties of the resulting WPU films. TMG promotes the esterification reaction between the hydrophilic carboxyl groups inherent to the WPU structure and a dibromide crosslinking agent, effectively reducing hydrophilicity and increasing the polymer network's integrity. researchgate.net

Furthermore, TMG is a key component in catalyst compositions designed to improve the stability of polyurethane systems that use halogenated blowing agents, such as hydrofluoroolefins. google.com These catalyst packages often consist of a blend of TMG and other tertiary amines to achieve optimal performance and stability. google.com

Table 1: Example of a Two-Component Catalyst System for Polyurethane Foams
ComponentFunction/TypeComposition Range (% by weight)Reference
1,1,3,3-Tetramethylguanidine (TMG)Tetraalkylguanidine Catalyst10 - 50% google.com
Tertiary Amine with Isocyanate-Reactive GroupCo-catalyst / Stabilizer10 - 90% google.com

Controlled Polymerization via Zwitterionic Intermediates

A significant advanced application of TMG is in mediating the controlled ring-opening polymerization (ROP) of amino acid derivatives to produce well-defined polypeptides. Specifically, TMG induces the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.gov This reaction proceeds rapidly under mild conditions (25 °C) to yield polysarcosine with tunable molecular weights and exceptionally narrow molecular weight distributions (polydispersity index, Đ = 1.01–1.12). nih.gov

The polymerization mechanism is proposed to proceed through a propagating macro-zwitterion. nih.gov In this intermediate, the TMG moiety exists as a cationic 1,1,3,3-tetramethylguanidinium group at one end of the polymer chain, while the other end is an anionic thiocarbamate. nih.gov TMG acts as both the initiator of the polymerization and a stabilizer for the propagating thiocarbamate chain end where monomer addition occurs. nih.gov The process exhibits characteristics of a living polymerization, including a linear increase in polymer molecular weight with monomer conversion and the ability to perform successful chain extension experiments. nih.gov This control allows for the precise synthesis of block copolypeptides. rsc.org

Table 2: TMG-Mediated Zwitterionic Polymerization of Me-NNTA
Monomer/Initiator Ratio ([M]/[I])Theoretical Molecular Weight (Mn,th, kg/mol)Experimental Molecular Weight (Mn,exp, kg/mol)Polydispersity Index (Đ)Reference
253.01.91.12 nih.gov
505.95.11.05 nih.gov
10011.710.11.03 nih.gov
20023.320.81.01 nih.gov
40046.537.01.06 nih.gov

Catalytic Role in Transesterification Reactions

The strong basicity of the TMG framework is effectively harnessed for transesterification reactions, which are crucial in the synthesis of esters and polyesters.

Conversion of Dialkyl Carbonates

Theoretical studies using density-functional theory (DFT) have elucidated the mechanistic features of TMG as a catalyst for the transesterification of dimethyl carbonate (DMC) with ethanol (B145695). In this homogeneous system, TMG is proposed to act as a base catalyst. The reaction proceeds through a simultaneous activation of both the dialkyl carbonate and the alcohol, which is facilitated by hydrogen bonding interactions with the catalyst. This cooperative activation leads to the formation of a stable intermediate and significantly lowers the free energy barrier of the rate-limiting step compared to the uncatalyzed reaction. The study highlights that TMG's catalytic efficiency stems from its ability to function in a dual-activation mode.

Esterification of Carboxylic Acids

TMG-derived protic ionic liquids (PILs) have been synthesized and employed as efficient and reusable catalysts for the esterification of carboxylic acids, such as the synthesis of higher alcohol esters of fatty acids for use as biolubricants. These PILs are prepared by neutralizing TMG with various protic acids. Research has shown that the nature of the anion in the PIL significantly influences its catalytic activity. For instance, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO₄) was found to be a highly effective catalyst for the esterification of fatty acids under solvent-free conditions. The catalyst can be recovered and reused for several cycles without a significant loss in activity.

Table 3: Comparison of TMG-Based Protic Ionic Liquids in Fatty Acid Esterification
Catalyst (TMG-Based PIL)AnionRelative Catalytic Effectiveness
1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO₄)Hydrogen SulphateMost Effective
1,1,3,3-tetramethylguanidinium acetate (B1210297) (TMG·Ac)AcetateLess Effective
1,1,3,3-tetramethylguanidinium hydrogen phosphate (B84403) (TMG·H₂PO₄)Hydrogen PhosphateLess Effective
1,1,3,3-tetramethylguanidinium trifluoroacetate (B77799) (TMG·TFA)TrifluoroacetateLess Effective

Other Specialized Catalytic Systems

The catalytic utility of the TMG structure extends to other important chemical transformations, including carbon dioxide utilization.

CO₂ Addition to Oxiranes for Cyclic Carbonate Formation

The conversion of carbon dioxide (CO₂) into valuable chemicals is a key area of green chemistry. TMG has been successfully incorporated into heterogeneous organocatalysts for the cycloaddition of CO₂ to epoxides (oxiranes), producing cyclic carbonates. researchgate.net Researchers have developed highly stable TMG-functionalized porous polyphenylenes that act as efficient and recyclable catalysts for this transformation. researchgate.net

These solid catalysts promote the reaction under relatively mild, solvent-free conditions, achieving high epoxide conversion and excellent selectivity for the corresponding cyclic carbonate. researchgate.net The heterogeneous nature of the catalyst simplifies its separation from the reaction products and allows for its regeneration and reuse over multiple cycles without a significant loss of catalytic activity. researchgate.net

Table 4: Catalytic Performance of TMG-Polyphenylene in CO₂ Cycloaddition
ParameterValue / ConditionReference
Catalyst TypeTMG-functionalized porous polyphenylene researchgate.net
CO₂ Pressure7 bar researchgate.net
Temperature100 °C researchgate.net
SolventSolvent-free researchgate.net
Epoxide Conversion> 90% researchgate.net
Cyclic Carbonate Selectivity100% researchgate.net
RecyclabilityReusable after basic regeneration researchgate.net

Guanidinium Chlorometallates as Heterogeneous Catalysts

Guanidinium salts, formed from the protonation of potent organobases like 1,1,3,3-tetramethylguanidine (TMG), have emerged as versatile components in catalysis. wikipedia.org When the guanidinium cation is paired with a complex chlorometallate anion (e.g., [FeCl₄]⁻, [CrO₃Cl]⁻), a unique class of ionic compounds is formed. scispace.comresearchgate.net These guanidinium chlorometallates combine the properties of the bulky, charge-delocalized organic cation with a catalytically active transition metal-based anion. researchgate.net The immobilization of these salts onto solid supports transforms them into heterogeneous catalysts, merging the high activity and selectivity often seen in homogeneous systems with the crucial advantages of catalyst stability, simplified product separation, and enhanced recyclability.

A prominent strategy for creating such heterogeneous catalysts involves anchoring the guanidinium moiety to a solid support. This approach prevents the catalyst from dissolving in the reaction medium and facilitates its recovery and reuse. Research has demonstrated the successful functionalization of supports like melamine (B1676169) to create robust, nano-ordered heterogeneous catalysts. nih.gov

A significant example is the development of 1,1,3,3-tetramethylguanidine-functionalized melamine (Melamine@TMG) as a novel, multifunctional heterogeneous organocatalyst. nih.gov This catalyst is synthesized in a two-step process. First, the melamine surface is modified with 3-bromopropyl groups. In the second step, these groups are reacted with 1,1,3,3-tetramethylguanidine (TMG) via a nucleophilic substitution reaction to anchor the TMG to the melamine support. nih.gov The resulting material, Melamine@TMG, exhibits high thermal stability (up to 250 °C) and acts as a highly efficient and reusable catalyst for various organic transformations. nih.gov

Detailed Research Findings: Synthesis of 1,2,4-Triazoloquinazolinones

The Melamine@TMG nanocatalyst has proven highly effective in the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives. nih.gov This reaction combines an aldehyde, dimedone, and 3-amino-1,2,4-triazole in ethanol at a mild temperature of 40 °C. The catalyst promotes the reaction smoothly, affording the desired products in excellent yields and with short reaction times. nih.govresearchgate.net The heterogeneous nature of the catalyst allows for a simple filtration to separate it from the reaction mixture, and it can be reused for at least five consecutive runs with only a minor decrease in its catalytic activity. nih.govresearchgate.net

The table below summarizes the results for the synthesis of various 1,2,4-triazoloquinazolinones using the Melamine@TMG catalyst, showcasing its high efficiency across a range of substrates. nih.gov

EntryAldehyde Derivative (Ar)Time (min)Yield (%) nih.govresearchgate.net
1C₆H₅1596
24-ClC₆H₄1099
34-BrC₆H₄1298
44-FC₆H₄1597
54-NO₂C₆H₄1099
64-CH₃C₆H₄2093
74-CH₃OC₆H₄2094
83-NO₂C₆H₄1298
92-ClC₆H₄2586
102,4-Cl₂C₆H₃1595

In a related area, 1,1,3,3-tetramethylguanidinium chlorochromate (TMGCC) has been synthesized and utilized as an efficient oxidizing agent. scispace.com Prepared by reacting TMG with chromium trioxide and hydrochloric acid, TMGCC is a stable, orange-colored solid. scispace.com It demonstrates high efficiency in oxidizing primary and secondary alcohols to their corresponding carbonyl compounds under solvent-free conditions, often accelerated by microwave irradiation. scispace.com This highlights the catalytic potential of the chlorometallate anion when paired with a tetramethylguanidinium cation, even when not supported on a solid matrix.

Application of N,n,n ,n Tetramethylguanidinium Salts in Functional Materials and Systems

Ionic Liquids Based on N,N,N',N'-Tetramethylguanidinium Cations

Ionic liquids based on the N,N,N',N'-tetramethylguanidinium cation are a subset of ILs that have shown particular promise in various applications due to the strong basicity of the parent guanidine (B92328). wikipedia.org This inherent property influences the characteristics and reactivity of the resulting ILs.

Synthesis and Characteristics of Protic Ionic Liquids

Protic ionic liquids (PILs) are formed through the neutralization reaction between a Brønsted acid and a Brønsted base. psu.edursc.org In the case of [TMG]⁺-based PILs, 1,1,3,3-tetramethylguanidine (B143053) (TMG), a strong organic base, is reacted with various acids. researchgate.net This straightforward, often solvent-free synthesis is a key advantage, making these PILs easily accessible. researchgate.netchalmers.se

The properties of these PILs are highly dependent on the choice of the anion. For instance, the thermal stability and transport properties can be tuned by varying the anion. rsc.org A study on a series of novel PILs based on the tetramethylguanidinium cation with an ether side chain highlighted that hydrogen bonding between the acidic proton of the cation and the anion is a primary factor influencing their structure-property relations. rsc.org The synthesis of various [TMG]⁺-based PILs with anions such as acetate (B1210297), lactate (B86563), and trifluoroacetate (B77799) has been reported, with each exhibiting distinct characteristics. researchgate.net

The acidity of the PIL, a crucial parameter for many applications, is influenced by both the cation and the anion. chalmers.se For example, triazolium-based PILs have been shown to be more acidic than imidazolium-based ones, and the use of a triflate anion results in a more acidic PIL compared to a bis(trifluoromethylsulfonyl)imide anion. chalmers.se

Table 1: Examples of Synthesized N,N,N',N'-Tetramethylguanidinium-Based Protic Ionic Liquids and their Characteristics

Cation Anion Abbreviation Key Characteristics Reference
1,1,3,3-Tetramethylguanidinium Acetate [TMG][Ac] Effective catalyst in direct aldol (B89426) reactions. researchgate.net
1,1,3,3-Tetramethylguanidinium Lactate [TMG][Lac] High catalytic activity in Knoevenagel condensation. researchgate.net
1,1,3,3-Tetramethylguanidinium Hydrogen Sulfate [TMG][HSO₄] Efficient acid catalyst for cellulose (B213188) hydrolysis. researchgate.net
1,1,3,3-Tetramethylguanidinium Trifluoroacetate [TMG][TFA] Used in the synthesis of biolubes. researchgate.net

Application as Reaction Media and Solvents

The unique solvent properties of [TMG]⁺-based ILs make them attractive as reaction media for various organic syntheses. Their ability to dissolve a wide range of reactants, including polar and nonpolar molecules, coupled with their negligible vapor pressure, offers a safer and often more efficient alternative to conventional organic solvents. youtube.com

For example, ionic liquids are effective solvents in reactions like the Wittig reaction, simplifying the separation of the product from the triphenylphosphine (B44618) oxide byproduct. Similarly, in the Suzuki-Miyaura coupling reaction, the use of an ionic liquid as a solvent allows for easy extraction of the biaryl product, while the palladium catalyst remains in the ionic liquid phase for potential reuse.

Furthermore, some [TMG]⁺-based PILs can act as catalysts themselves, in addition to being the reaction medium. rsc.orgnih.gov They have been successfully employed in various organic transformations, including Knoevenagel and Michael additions, and the Beckmann rearrangement. rsc.org For instance, 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) has been shown to be an effective catalyst for the solvent-free Knoevenagel condensation. researchgate.net

Role in Cellulose Dissolution and Derivatization

Cellulose, the most abundant biopolymer, is notoriously difficult to dissolve in common solvents, which hinders its processing and modification. rsc.org Certain ionic liquids have emerged as effective solvents for cellulose, enabling its dissolution and subsequent derivatization. mdpi.comresearchgate.netnih.gov

[TMG]⁺-based protic ionic liquids have shown significant promise in this area. For example, 1,1,3,3-tetramethylguanidinium methoxyacetate (B1198184) ([TMGH][MAA]) has demonstrated a high capacity for dissolving natural cellulose. rsc.orgresearchgate.net The dissolution mechanism is attributed to the synergistic interaction of the [TMGH]⁺ cations and [MAA]⁻ anions with the hydroxyl groups of the cellulose chains, effectively breaking the extensive hydrogen-bonding network within the polymer. rsc.org This has been described as the ionic liquid acting as "intermolecular scissors". rsc.orgresearchgate.net

The ability to dissolve cellulose opens up possibilities for its homogeneous derivatization, leading to the creation of new materials. mdpi.com Once dissolved, the cellulose can be chemically modified more uniformly, leading to products with improved properties. The regenerated cellulose from such solutions can be used to form materials like films with desirable characteristics, including good thermal stability, high transparency, and excellent mechanical properties. rsc.org

Carbon Dioxide Capture and Conversion Technologies

The development of efficient and reversible methods for capturing and converting greenhouse gases like carbon dioxide (CO₂) and other acidic gases such as sulfur dioxide (SO₂) is a critical area of research. [TMG]⁺-based salts and related compounds are being actively investigated for these applications.

CO₂-Binding Organic Liquids (CO₂-BOLs) Formation and Regeneration

CO₂-Binding Organic Liquids (CO₂-BOLs) are a class of switchable solvents that can capture CO₂ through a chemical reaction, often leading to the formation of an ionic liquid. acs.org These systems typically consist of a strong base and an alcohol. 1,1,3,3-tetramethylguanidine (TMG) is a superbase that has been effectively used in the formulation of CO₂-BOLs. acs.org

The capture process involves the reaction of CO₂ with the TMG and alcohol mixture to form a liquid alkylcarbonate salt. researchgate.net This reaction is reversible, and the captured CO₂ can be released by heating, regenerating the original solvent. rsc.org The efficiency of CO₂ capture can be influenced by the choice of alcohol and the addition of amine promoters. acs.org For instance, a system composed of TMG, methanol (B129727), and monoethanolamine (MEA) has been identified as a promising solvent for CO₂ capture. acs.org

The regeneration of CO₂-BOLs can be energy-intensive. However, innovative approaches are being explored to improve this process. One such method involves a "polarity swing" where a nonpolar antisolvent is added to the CO₂-rich BOL, which helps to de-complex the CO₂ at a lower temperature than conventional thermal regeneration. rsc.org

A 1,1,3,3-tetramethylguanidinium imidazole (B134444) ([TMG][IM]) ionic liquid has been synthesized and shown to capture CO₂ with a high molar ratio of up to 1.01 mol of CO₂ per mol of IL at 30 °C. rsc.org The absorption mechanism involves the reaction of CO₂ with the imidazole anion to form a carbamate (B1207046) group. rsc.org The captured CO₂ can be released at 65 °C by bubbling nitrogen through the liquid, allowing for the recycling of the ionic liquid. rsc.org

Reversible SO₂ Gas Absorption by Guanidinium (B1211019) Chloride Ionic Liquids

Similar to CO₂ capture, guanidinium-based ionic liquids have demonstrated high efficiency in absorbing sulfur dioxide (SO₂). nih.govacs.org The absorption is often reversible, allowing for the regeneration of the ionic liquid and the recovery of the SO₂. rsc.org

Studies have shown that the anion of the ionic liquid plays a crucial role in the SO₂ absorption capacity. nih.govacs.orgnih.gov For example, 1,1,3,3-tetramethylguanidinium lactate ([tmgHH][L]) exhibits a much higher absorption capability for SO₂ compared to its counterparts with bis(trifluoromethylsulfonyl)imide ([tmgHH][Tf₂N]) or tetrafluoroborate (B81430) ([tmgHH][BF₄]) anions. acs.orgnih.gov This is attributed to a chemical interaction between the lactate anion and SO₂. acs.orgnih.gov

Nonporous guanidinium-based poly(ionic liquids) have also been developed for highly efficient SO₂ capture. jxnutaolab.com These materials can selectively adsorb SO₂ over other flue gas components like nitrogen and carbon dioxide, making them suitable for deep desulfurization applications. jxnutaolab.com Furthermore, functional ionic liquids like 1,1,3,3-tetramethylguanidinium lactate have been used not only to absorb SO₂ but also to convert it into elemental sulfur through the Claus reaction. acs.orgnih.gov

Table 2: SO₂ Absorption Capacities of Selected Guanidinium-Based Ionic Liquids

Ionic Liquid SO₂ Absorption Capacity (mol SO₂/mol IL) Conditions Reference
[C₂²(C₁)₂(C₁)₂³gu][C₂OSO₃] 0.71 20 °C, 0.1 bar nih.govacs.org
[(C₂)₂²(C₁)₂(C₁)₂³gu][C₂OSO₃] 1.08 20 °C, 0.1 bar nih.govacs.org
[tmgHH][L] High (comparatively) - acs.orgnih.gov
[tmgHH][Tf₂N] Low (comparatively) - acs.orgnih.gov
[tmgHH][BF₄] Low (comparatively) - acs.orgnih.gov

Development of Polymer-Based Materials

The incorporation of the tetramethylguanidinium moiety into polymer structures has led to the creation of novel materials with enhanced properties and functionalities. These materials have shown promise in biomedical applications and environmental technologies.

Tetramethylguanidinium-Polyethylenimine Polymers for Macromolecular Applications

The modification of polyethylenimine (PEI), a well-known cationic polymer, with tetramethylguanidinium groups has resulted in the development of advanced polymers for macromolecular applications, particularly in the field of gene delivery. Current time information in Kanpur, IN.bachem.com PEI itself is considered a gold standard for non-viral gene delivery due to its high positive charge density, which allows it to condense negatively charged plasmid DNA (pDNA) into nanoparticles and facilitate its entry into cells. bachem.compeptide.com However, the high density of primary amines in PEI can lead to cytotoxicity, hindering its clinical application. bachem.com

To address this, researchers have synthesized N,N,N',N'-tetramethylguanidinium-polyethylenimine (TP) polymers. This modification involves converting the peripheral primary amines of branched PEI (bPEI) into tetramethylguanidinium groups. Current time information in Kanpur, IN.bachem.com This single-step synthesis offers a rapid and economical advantage over more complex multi-step protocols. Current time information in Kanpur, IN.

These TP polymers have demonstrated several beneficial properties for macromolecular applications:

Efficient DNA Condensation: TP polymers effectively interact with and condense pDNA to form stable, nanosized complexes, typically in the range of 240–450 nm. Current time information in Kanpur, IN.bachem.com

Improved Buffering Capacity: The tetramethylguanidinium moiety has a high pKa value, which significantly increases the buffering capacity of the modified polymers compared to the original bPEI. bachem.com This enhanced buffering capacity is believed to aid in the escape of the polymer-DNA complex from endosomes within the cell, a crucial step for successful gene delivery. researchgate.net

Enhanced Transfection Efficiency and Cell Viability: Studies have shown that TP polymers can exhibit significantly higher transfection efficiency than native bPEI and even commercially available reagents like Lipofectamine 2000 in various cell lines, including HEK293, CHO, and HeLa cells. Current time information in Kanpur, IN. For instance, one particular TP polymer, TP2, showed a 1.4 to 2.3-fold increase in transfection efficiency. Current time information in Kanpur, IN. Concurrently, these modified polymers display higher cell viability, indicating reduced cytotoxicity. Current time information in Kanpur, IN.bachem.com

Property Branched PEI (bPEI) Tetramethylguanidinium-PEI (TP) Polymers Significance in Macromolecular Applications
Synthesis Cationic polymerization of aziridine. researchgate.netSingle-step reaction of bPEI with HBTU. Current time information in Kanpur, IN.bachem.comRapid and economical synthesis. Current time information in Kanpur, IN.
DNA Complex Size Forms complexes with DNA.Forms stable complexes of ~240-450 nm with pDNA. Current time information in Kanpur, IN.bachem.comEfficient formation of nanoparticles for cellular uptake.
Buffering Capacity Standard buffering capacity.Improved buffering capacity due to high pKa of the guanidinium group. bachem.comFacilitates endosomal escape of the gene cargo. researchgate.net
Transfection Efficiency Gold standard, but can be surpassed. Current time information in Kanpur, IN.bachem.comSignificantly higher than bPEI and some commercial reagents. Current time information in Kanpur, IN.More effective delivery of genetic material into cells.
Cell Viability Can exhibit cytotoxicity due to high charge density. bachem.comHigher cell viability and reduced cytotoxicity. Current time information in Kanpur, IN.bachem.comSafer for use in biological systems.

This table provides a comparative overview of the properties of branched polyethylenimine (bPEI) and its tetramethylguanidinium-modified counterparts (TP polymers) for macromolecular applications, based on available research findings.

Poly(1,1,3,3-tetramethylguanidine acrylate) for Gas Absorption

Poly(1,1,3,3-tetramethylguanidine acrylate) (PTMGA) is an ionic polymer that has been synthesized and studied for its potential in gas absorption, particularly for the capture of sulfur dioxide (SO₂) and carbon dioxide (CO₂). creative-peptides.comchemicalbook.comhighfine.com The synthesis of PTMGA begins with the preparation of the monomer, 1,1,3,3-tetramethylguanidine acrylate (B77674) (TMGA), a polymerizable ionic liquid, through the neutralization of 1,1,3,3-tetramethylguanidine with acrylic acid. highfine.com The polymer is then formed via free-radical polymerization of the TMGA monomer. highfine.com

Research has highlighted the excellent gas absorption properties of PTMGA:

High Absorption Capacity and Rate: PTMGA demonstrates a significantly higher absorption capacity and a faster absorption rate for SO₂ compared to its monomeric form. highfine.com It has been reported that under typical operating conditions, approximately 0.3 grams of SO₂ can be separated per gram of the polymer in each cycle. highfine.com

High Selectivity: The polymer shows high selectivity in adsorbing SO₂. highfine.com

Reversibility and Reusability: The absorbed SO₂ can be effectively desorbed from the polymer at higher temperatures or under a vacuum, allowing the material to be regenerated and reused for multiple cycles without significant loss of performance. chemicalbook.comhighfine.com This robust nature makes it a promising candidate for industrial applications.

Application in CO₂ Capture: While much of the initial research focused on SO₂, the guanidinium functionality is also well-studied for its ability to capture CO₂. rsc.orguni-kiel.de Crosslinked porous particles based on PTMGA have been prepared and show potential for CO₂ capture applications, with one study estimating that a similar sorbent could retain 90% of its sorption capacity even after more than a thousand cycles. chemicalbook.com

Gas Absorption Findings for PTMGA Reference
SO₂ High selectivity, capacity, and rate of absorption. highfine.com
SO₂ Absorption capacity decreases with lower SO₂ concentration and higher temperature. chemicalbook.com
SO₂ Absorbed gas can be effectively desorbed for polymer reuse. highfine.com
SO₂ Crosslinked porous particles show unchanged morphology and properties after absorption-desorption cycles. chemicalbook.com
CO₂ Guanidinium-based materials exhibit excellent potential for CO₂ capture. chemicalbook.comrsc.org

This table summarizes the key research findings on the gas absorption properties of Poly(1,1,3,3-tetramethylguanidine acrylate) (PTMGA).

Role in Amide and Ester Bond Formation in Peptide Synthesis

The formation of the amide bond is a fundamental reaction in chemistry, central to the synthesis of peptides and proteins. sigmaaldrich.comluxembourg-bio.com N,N,N',N'-Tetramethylguanidinium salts, particularly those combined with benzotriazole (B28993) derivatives, have become some of the most popular and efficient coupling reagents in modern peptide synthesis. bachem.comchemicalbook.com

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue, TBTU, are widely used in both solid-phase and solution-phase peptide synthesis. bachem.compeptide.com Although initially believed to be uronium salts, crystallographic and solution studies have revealed they possess an aminium (or guanidinium) structure. researchgate.netchemicalbook.com

The primary role of these tetramethylguanidinium-based reagents is to activate the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid, thus forming a peptide bond. creative-peptides.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent (e.g., HBTU) in the presence of a base, which leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester. creative-peptides.comluxembourg-bio.com This active ester then readily reacts with the amine component to form the desired amide bond with minimal racemization. bachem.compeptide.com

Key aspects of their role include:

High Coupling Efficiency: These reagents facilitate rapid and efficient coupling reactions, often completing in minutes. chemicalbook.com This high reactivity is crucial for the synthesis of long or sterically hindered peptides. bachem.com

Suppression of Racemization: A significant challenge in peptide synthesis is the loss of stereochemical integrity (racemization) at the alpha-carbon of the activated amino acid. The use of HBTU/TBTU, often in conjunction with an additive like HOBt, is highly effective at minimizing this side reaction. bachem.comchemicalbook.com

Versatility: They are effective for a wide range of coupling reactions, including the synthesis of challenging sequences and the formation of cyclic peptides (lactonization). bachem.compeptide.com They are also the reagents of choice for coupling phosphorylated amino acids. bachem.com

Ester Bond Formation: While primarily used for amide bonds, these reagents can also be utilized for esterification, such as in lactonization reactions. bachem.com For example, the BOP reagent, a related phosphonium (B103445) salt, is noted as a useful reagent for selective esterification. bachem.com More recent developments have shown that reagents like COMU, which is structurally related to HBTU, can be used to prepare various esters under mild conditions. bachem.com

A potential side reaction when using these aminium salts is the reaction of excess coupling reagent with the unprotected N-terminus of the peptide chain, forming a stable guanidinium group that terminates further elongation. peptide.comchemicalbook.com Therefore, using equimolar amounts of the coupling reagent relative to the carboxylic acid is recommended. chemicalbook.com

Reagent Type Example(s) Function in Peptide Synthesis Key Advantages Potential Side Reaction
Aminium/Guanidinium Salts HBTU, TBTU, HATUActivate carboxylic acids to form active esters for amide bond formation. creative-peptides.comchemicalbook.comHigh reaction efficiency, low racemization, suitable for solid-phase and solution-phase synthesis. bachem.comhighfine.comGuanidinylation of the N-terminal amine by excess reagent, terminating the peptide chain. peptide.comchemicalbook.com
Phosphonium Salts BOP, PyBOPSimilar activation of carboxylic acids via active ester formation. bachem.comExcellent coupling properties; does not have the guanylation activity of aminium salts. bachem.comFormation of carcinogenic by-product (HMPA) in the case of BOP. bachem.com

This table outlines the role and characteristics of N,N,N',N'-tetramethylguanidinium-based reagents and related compounds in peptide synthesis.

Advanced Analytical Techniques in Research of N,n,n ,n Tetramethylguanidinium Compounds

Spectroscopic Characterization Methods

Spectroscopy provides invaluable insight into the molecular framework and electronic environment of N,N,N',N'-tetramethylguanidinium chloride. Techniques such as NMR, FTIR, and Raman spectroscopy are routinely employed to confirm identity, probe intermolecular interactions, and analyze structural conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of organic molecules, and it is extensively used to characterize the N,N,N',N'-tetramethylguanidinium cation. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, confirming the molecular structure. youtube.comyoutube.com

In the case of 1,1,3,3-tetramethylguanidinium chloride ([TMGH]Cl), the ¹H NMR spectrum shows two distinct signals. A singlet corresponding to the twelve protons of the four equivalent methyl (CH₃) groups and another singlet for the two protons of the amino (NH₂) group. acs.org The ¹³C NMR spectrum complements this by showing a signal for the methyl carbons and a downfield signal for the central carbon atom of the guanidinium (B1211019) group, which is indicative of its imine-like character. acs.orgresearchgate.net Studies have reported specific chemical shifts for [TMGH]Cl in a deuterated solvent, which serve as a reference for its identification. acs.org

Beyond simple structural confirmation, NMR is a powerful method for conformational analysis. nih.govauremn.org.br While the small and relatively rigid structure of the tetramethylguanidinium cation limits extensive conformational isomerism, NMR can be used to study dynamic processes and interactions in solution. For instance, changes in chemical shifts upon interaction with other molecules can provide evidence of complex formation or changes in the local electronic environment.

NMR Spectroscopic Data for 1,1,3,3-Tetramethylguanidinium Chloride ([TMGH]Cl)

The following table summarizes typical NMR chemical shift (δ) values observed for the compound.

NucleusSolventChemical Shift (δ) in ppmAssignmentSource
¹H NMRDMSO-d₆2.29 (s, 12H)-CH₃ (Methyl groups) acs.org
¹H NMRDMSO-d₆5.59 (s, 2H)-NH₂ (Amino group) acs.org
¹³C NMRDMSO-d₆39.60N-CH₃ (Methyl carbons) acs.org
¹³C NMRDMSO-d₆161.45N=C (Guanidinium carbon) acs.org

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. auremn.org.br For 1,1,3,3-tetramethylguanidinium chloride, the FTIR spectrum confirms the presence of N-H and C-N bonds, as well as the methyl groups. spectrabase.comthermofisher.com

FTIR is particularly effective for studying intermolecular interactions, such as the hydrogen bonding between the N,N,N',N'-tetramethylguanidinium cation ([TMGH]⁺) and the chloride anion (Cl⁻). acs.org Theoretical calculations and experimental data show that the vibrational frequencies of the NH₂ group are significantly influenced by the formation of ion pairs. acs.org In the free cation, the symmetric and asymmetric NH₂ stretching vibrations occur at higher wavenumbers. However, upon forming a dimeric ion-pair with chloride anions, these bands shift to lower frequencies, indicating the formation of strong N-H⁺···Cl⁻ hydrogen bonds. acs.org This shift is a clear marker of the interaction between the cation and the anion in the solid state and in certain solutions. The technique has also been used to characterize materials where TMG is used as a modifying agent. researchgate.net

Key FTIR Vibrational Frequencies for N,N,N',N'-Tetramethylguanidinium Compounds

This table highlights significant IR bands and their assignments, demonstrating the effect of ion-pairing.

Vibrational ModeCalculated Wavenumber (cm⁻¹) - Free CationObserved Wavenumber (cm⁻¹) - [TMGH]Cl DimerAssignmentSource
Asymmetric NH₂ Stretch3731.1~3193.5N-H stretching in the amino group acs.org
Symmetric NH₂ Stretch3609.6~3068.5 - 3118.8N-H stretching in the amino group acs.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. nih.gov It has been successfully applied to the detailed vibrational analysis of 1,1,3,3-tetramethylguanidinium chloride in various states. acs.orgacs.org

Studies combining experimental Raman spectra with Density Functional Theory (DFT) calculations have provided deep insights into the structure of [TMGH]Cl. acs.orgacs.org Research has shown that in solution, the compound likely exists as dimeric molecular ion pairs held together by four N-H⁺···Cl⁻ hydrogen bonds. acs.orgacs.org A significant finding from Raman spectroscopy is the characterization of [TMGH]Cl in the vapor phase. The compound can be sublimed, and the Raman spectrum of the gas at 225°C reveals a strong, characteristic band at 2229 cm⁻¹, which has been interpreted as the stretching band of a single N-H⁺···Cl⁻ hydrogen bond in a monomeric ion-pair "molecule". acs.org

Furthermore, Raman spectroscopy is an excellent tool for adduct characterization. For example, it has been used to characterize the solid-state adduct formed between [TMGH]Cl and sulfur dioxide (SO₂). nih.gov The spectra help to confirm how the SO₂ molecule interacts with the ionic liquid structure, providing crucial information for applications such as gas capture. nih.gov The ability to detect new bands upon adduct formation makes Raman a powerful technique for studying these interactions. researchgate.net

Characteristic Raman Bands for 1,1,3,3-Tetramethylguanidinium Chloride ([TMGH]Cl)

This table presents key Raman spectral data for [TMGH]Cl in different physical states.

Physical StateWavenumber (cm⁻¹)AssignmentSource
Vapor Phase (225 °C)2229Stretching of a single N-H⁺···Cl⁻ hydrogen bond in a monomeric ion-pair acs.org
Solid State / Solution~3096 - 3119N-H stretching in dimeric ion-pairs with N-H⁺···Cl⁻ hydrogen bonds acs.org

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for separating components of a mixture, allowing for reaction monitoring and the assessment of product purity. For N,N,N',N'-tetramethylguanidinium compounds, both gas and liquid chromatography are employed, often with specific considerations for the polar and non-volatile nature of the analyte.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many guanidino compounds are polar, non-volatile salts, making them unsuitable for direct GC analysis. oup.com Consequently, derivatization procedures are often required to convert them into more volatile and thermally stable forms that can elute from a GC column. jst.go.jprsc.orgresearchgate.net

While derivatization is common for the analysis of many guanidino compounds, 1,1,3,3-tetramethylguanidine (B143053) (TMG), the base form of the cation, has been analyzed directly by GC with a flame ionization detector (GC-FID). nih.govxjtu.edu.cn This requires specialized conditions to overcome the strong interaction of the amine with standard GC stationary phases. A rapid GC-FID method was developed using an Agilent CP-Volamine column, which is specifically designed for volatile amines, allowing for the determination of residual TMG in active pharmaceutical ingredients (APIs). nih.govxjtu.edu.cnresearchgate.net

Interestingly, TMG itself is used as a reagent in derivatization procedures for other analytes. For instance, TMG, in combination with methanol (B129727) and carbon dioxide, has been used as a switchable polarity solvent for the in situ transesterification of triacylglycerols into fatty acid methyl esters (FAMEs) for subsequent GC analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for analyzing 1,1,3,3-tetramethylguanidinium chloride. Purity assessment of TMG is often performed using HPLC.

The analysis of guanidino compounds by HPLC can be challenging due to their polarity and lack of a strong UV chromophore. To enhance detection, pre-column derivatization with reagents like ninhydrin (B49086) can be used to yield fluorescent derivatives, allowing for very low quantification limits. nih.gov However, direct analysis of the N,N,N',N'-tetramethylguanidinium cation is also feasible. Methods developed for other quaternary ammonium (B1175870) cations, such as tetraethylammonium, can be adapted. sielc.com A typical approach would involve a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column with a simple mobile phase of water and acetonitrile (B52724) containing a buffer. sielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS), which are not dependent on a chromophore. sielc.com

HPLC is also a key tool for reaction monitoring. For example, in polymerizations where TMG is used as an initiator, HPLC can be used to track the consumption of the monomer and the formation of the polymer, providing kinetic data for the reaction. acs.org

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within crystalline solids. In the study of N,N,N',N'-tetramethylguanidinium compounds, single-crystal XRD provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and reactivity.

The crystal structure of 1,1,3,3-tetramethylguanidine;hydrochloride has been elucidated through single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system belonging to the P 1 21/n 1 space group. nih.gov This structural determination provides definitive proof of the ionic nature of the compound in the solid state, consisting of the tetramethylguanidinium cation and the chloride anion.

The crystallographic data allows for a detailed examination of the geometry of the tetramethylguanidinium cation. The arrangement of atoms and the distribution of bond lengths and angles within the cation are fundamental to understanding its charge distribution and steric profile. Furthermore, the crystal packing reveals how the cations and anions are arranged in the lattice, highlighting the nature and extent of hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. For instance, studies on the bromide salt of tetramethylguanidine indicate the formation of dimeric ion pairs within the crystalline state, a feature that can also be inferred for the hydrochloride salt through comparative analysis. researchgate.net

Below is a table summarizing the key crystallographic data for this compound. nih.gov

ParameterValue
Chemical FormulaC₅H₁₄ClN₃
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)6.979
b (Å)13.153
c (Å)9.283
α (°)90.00
β (°)104.73
γ (°)90.00
Z4

Table 1: Crystallographic Data for this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability Studies of Catalysts

In the context of catalysis, the thermal stability of a catalyst is paramount as many chemical reactions are conducted at elevated temperatures. A catalyst must maintain its structural and chemical integrity under reaction conditions to ensure sustained activity and selectivity. TGA is employed to determine the temperature at which a catalyst begins to decompose, which defines its operational ceiling. longdom.org

For instance, research on a melamine-functionalized nanocatalyst incorporating 1,1,3,3-tetramethylguanidine (Melamine@TMG) utilized TGA to assess its thermal stability. The analysis showed that while the catalyst undergoes significant decomposition at approximately 370 °C, it remains stable up to 250 °C. nih.govresearchgate.net This finding is crucial as it establishes the temperature range within which the catalyst can be effectively used without significant degradation of its structure or loss of catalytic activity. nih.govresearchgate.net The TGA curve for this catalyst revealed a multi-step decomposition process, with the initial major weight loss attributed to the degradation of the organic TMG moiety and its linkage to the melamine (B1676169) support. researchgate.net

Similarly, thermal analyses of other N,N,N',N'-tetramethylguanidinium-based materials, such as [TMGDH][CdBr₃], have been conducted to understand their thermal behavior. doaj.orgresearchgate.net TGA and DSC analyses of this compound provided insights into its decomposition pathway and thermal transitions. doaj.orgresearchgate.net

The data gathered from these thermal analysis techniques are vital for the rational design and application of catalysts based on tetramethylguanidinium compounds, ensuring their stability and performance in various chemical transformations.

Catalyst/CompoundKey Thermal Stability FindingsTechnique Used
Melamine@TMG organocatalystThermally stable up to 250 °C. Major decomposition occurs at approximately 370 °C. Two distinct weight loss stages observed during pyrolysis. nih.govresearchgate.netTGA/DTG
[TMGDH][CdBr₃] (N,N,N',N'-tetramethyl guanidinium tribromidocadmate(II))Characterized by TGA and DSC to determine its thermal properties and decomposition profile. doaj.orgresearchgate.netTGA, DSC

Table 2: Thermal Stability Data for Selected N,N,N',N'-Tetramethylguanidinium-Containing Materials.

Emerging Research Avenues and Future Perspectives

Exploration of Novel N,N,N',N'-Tetramethylguanidinium Derivatives with Tunable Reactivity

The inherent basicity and catalytic activity of the tetramethylguanidinium core have spurred the development of a diverse range of derivatives, particularly task-specific ionic liquids (TSILs). By modifying the anionic counterpart or functionalizing the guanidinium (B1211019) cation itself, researchers can fine-tune the physicochemical properties and reactivity of these compounds for specific applications.

One prominent area of research is the synthesis of TMG-based ionic liquids with varying anions, which directly influences their catalytic performance. For instance, a comparative study on the use of different tetramethylguanidinium-based ionic liquids in direct aldol (B89426) reactions revealed that the choice of anion significantly impacts catalytic activity. capes.gov.br As illustrated in the table below, 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]) demonstrated the highest efficacy in solvent-free conditions at room temperature. capes.gov.br

Table 1: Effect of Anion on Catalytic Activity of TMG-based Ionic Liquids in Aldol Reactions

Ionic Liquid CatalystAnionCatalytic Activity
[TMG][Ac]AcetateHighest
[TMG][Pr]PropionateModerate
[TMG][n-Bu]ButanoateModerate

This table is based on findings from a study on guanidine-based task-specific ionic liquids for direct aldol reactions. capes.gov.br

Further research has focused on creating functionalized guanidinium cations to introduce new capabilities. For example, the synthesis of dihydroxy-functionalized guanidinium-based ionic liquids has been explored for creating hybrid materials with polyoxometalates, demonstrating enhanced catalytic activity in epoxidation reactions. researchgate.net The ability to introduce functional groups, such as allyl groups, also opens up possibilities for creating polymerizable ionic liquids or materials with tailored properties like high density and low surface tension. researchgate.net

The development of photocages for TMG represents another innovative frontier. Boron dipyrromethene (BODIPY) photocages carrying TMG have been shown to induce rapid and efficient polymerizations upon exposure to low-intensity green light. rsc.org This approach offers spatiotemporal control over TMG-catalyzed reactions and is significantly more efficient than previous systems based on ortho-nitrobenzyl or coumarin-based photocages. rsc.org Such advancements are crucial for applications in advanced manufacturing and the synthesis of soft materials. rsc.org

Integration into Multi-Catalytic and Cascade Reaction Systems

The efficiency and selectivity of 1,1,3,3-tetramethylguanidine (B143053) and its derivatives make them ideal candidates for integration into multi-catalytic and one-pot cascade reactions. These processes, which combine multiple reaction steps in a single vessel, offer significant advantages in terms of reduced waste, energy consumption, and purification efforts.

A notable example is the use of TMG-functionalized melamine (B1676169) (Melamine@TMG) as a multifunctional organocatalyst. This heterogeneous catalyst has been successfully employed in the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives. nih.gov The catalyst promotes the reaction between an aldehyde, 3-amino-1,2,4-triazole, and dimedone, affording high to excellent yields in short reaction times under mild conditions. nih.gov The bifunctional nature of the catalyst, where the TMG moiety provides the necessary basicity and the melamine acts as a structural support, is key to its efficacy. nih.gov

Table 2: Synthesis of 1,2,4-Triazoloquinazolinone Derivatives using Melamine@TMG Catalyst

Aldehyde ReactantProductYield (%)Reaction Time (min)
Benzaldehyde (B42025)5a9515
4-Chlorobenzaldehyde5b9910
4-Methylbenzaldehyde5c9220
4-Methoxybenzaldehyde5d9025
4-Nitrobenzaldehyde5e9810

This table summarizes the results from the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives catalyzed by Melamine@TMG. nih.gov

TMG-based ionic liquids have also demonstrated their utility in domino reactions. For instance, tetramethylguanidinium acetate ([TMG][Ac]) serves as an efficient catalyst for the one-pot synthesis of biscoumarins through a domino Knoevenagel–Michael reaction at room temperature. rsc.org This catalytic system avoids the use of volatile organic solvents and shows excellent tolerance to a variety of functional groups. rsc.org

The combination of TMG with other catalytic species is another promising avenue. In the synthesis of dihydromorphinandienone alkaloids, a combination of a guanidine (B92328) superbase (like TMG), a tertiary amine base, and a dehydrating agent was necessary for a successful Henry-Michael-dehydration cascade to form the phenanthrene (B1679779) core. researchgate.net This highlights the potential for TMG to be a crucial component in complex multi-catalyst systems designed for the synthesis of intricate molecular architectures.

Enhanced Sustainability and Recyclability in Applications

In an era increasingly focused on green chemistry, the sustainability and recyclability of catalysts are of paramount importance. 1,1,3,3-Tetramethylguanidine hydrochloride and its derivatives are being actively investigated from this perspective, with promising results in terms of developing environmentally benign processes.

A key strategy for enhancing sustainability is the heterogenization of TMG-based catalysts. By immobilizing TMG onto a solid support, such as silica (B1680970) or magnetic nanoparticles, the catalyst can be easily separated from the reaction mixture and reused in multiple cycles. researchgate.netrsc.org For example, a TMG-functionalized nanocatalyst was shown to be recoverable and reusable for the synthesis of pyrazolophthalazinediones in an aqueous medium without a significant loss of activity. researchgate.net Similarly, guanidine-functionalized porous SiO2 has been developed as a metal-free heterogeneous catalyst for the chemical recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). rsc.org

The recyclability of TMG-based ionic liquids has also been demonstrated. In the synthesis of propylene (B89431) glycol methyl ether, a TMG-based ionic liquid catalyst could be reused at least ten times without a considerable decrease in its activity and selectivity. rsc.org This high level of reusability makes the process more cost-effective and environmentally friendly.

Furthermore, TMG is being employed to create sustainable polymers from renewable resources. It has been shown to efficiently promote the esterification of fatty acids with halogenated compounds, providing a pathway to bio-based monomers and polymers. rsc.org This approach contributes to the development of a circular economy by utilizing renewable feedstocks.

Table 3: Recyclability of TMG-based Catalysts in Various Reactions

Catalyst SystemReactionNumber of CyclesFinal Activity/Yield
TMG-functionalized nanocatalystSynthesis of pyrazolophthalazinedionesNot specified, but reusableNo loss of activity
TMG-based ionic liquidSynthesis of propylene glycol methyl ether10No considerable decrease in activity
Tetramethylguanidinium acetateSynthesis of biscoumarins4No noticeable decrease in catalytic activity
Zinc bisguanidine complexDepolymerization of PLANot specified, but catalyst recycling successfulEfficient degradation

This table compiles data on the recyclability of various TMG-based catalytic systems from different studies. rsc.orgresearchgate.netrsc.orgnih.gov

Interdisciplinary Applications in Chemical Science and Beyond

The influence of 1,1,3,3-tetramethylguanidine hydrochloride and its derivatives extends beyond traditional organic synthesis into various interdisciplinary fields, including materials science, environmental chemistry, and pharmaceutical science.

In materials science, guanidinium salts are being explored for a range of applications. Guanidinium-based organic salts, such as guanidinium mesylate, have shown promise as phase-change materials for thermal energy storage, which is crucial for the expansion of renewable energy sources. nih.gov In the field of photovoltaics, post-treatment with guanidinium salts has been shown to enhance the performance and stability of perovskite solar cells. researchgate.net The guanidinium cation can also be incorporated into polymers to create materials with unique properties, such as polyelectrolyte complexes with high stability. nih.gov

A significant area of interdisciplinary research is the use of TMG and its derivatives in carbon dioxide (CO2) capture and utilization. The basic nature of TMG allows it to react with and capture CO2. researchgate.net TMG-based ionic liquids have been synthesized and investigated for their ability to efficiently and reversibly capture CO2. uh.edu For example, 1,1,3,3-tetramethylguanidinium imidazole (B134444) ionic liquid has shown a high absorption capacity for CO2, which can be readily released under mild conditions, allowing for the recycling of the ionic liquid. Research is also focused on integrating CO2 capture with its conversion into valuable chemicals, a process where TMG-based systems could play a dual role as both capture agent and catalyst. youtube.comyoutube.com

In pharmaceutical and chemical biology, the guanidinium group is a key structural motif in many biologically active molecules. chemscene.com While TMG itself is primarily used as a reagent in pharmaceutical synthesis, the study of its derivatives contributes to a broader understanding of how guanidinium-containing compounds interact with biological systems. atamanchemicals.comdcfinechemicals.com For instance, the development of photocleavable TMG demonstrates potential applications in controlled drug delivery or the activation of bioactive compounds with spatial and temporal precision. rsc.org

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1,1,3,3-tetramethylguanidine hydrochloride relevant to experimental design?

  • Answer : Key properties include:

PropertyValueConditionsReference
Boiling Point52–54°C11 mmHg
Density0.918 g/mL25°C
Vapor Pressure0.2 mmHg20°C
Refractive Index1.46920°C
These properties inform solvent selection, reaction temperature control, and storage conditions (e.g., inert atmosphere for hygroscopic handling).

Q. What are the primary safety considerations when handling 1,1,3,3-tetramethylguanidine hydrochloride in the laboratory?

  • Answer : The compound is classified as Corrosive (C) under GHS, with hazard codes H314 (skin corrosion) and H226 (flammable liquid). Required precautions include:

  • Use of PPE: Gloves, goggles, and faceshields.
  • Avoidance of moisture and open flames due to flammability (Flash Point: 60°C) .
  • Immediate neutralization of spills using inert adsorbents (e.g., sand) .

Q. How is 1,1,3,3-tetramethylguanidine hydrochloride synthesized, and what are common impurities?

  • Answer : A typical synthesis involves reacting aldehydes with diarylphosphine oxides in dichloromethane (DCM) under inert atmosphere, with TMG as a catalyst. Example procedure:

Dissolve aldehyde (7.5–10 mmol) and diarylphosphine oxide (5.0 mmol) in DCM at 0°C.

Add TMG (0.25 mmol) dropwise.

Stir at room temperature for 0.5–6 hours.
Impurities may include unreacted starting materials or phosphine oxide derivatives, detectable via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does 1,1,3,3-tetramethylguanidine hydrochloride enhance CO₂ absorption in ionic liquid systems?

  • Answer : TMG-based ionic liquids (e.g., poly(1,1,3,3-tetramethylguanidine acrylate)) exhibit high CO₂ solubility due to strong Lewis acid-base interactions. Experimental studies at elevated pressures (e.g., 10–50 bar) show CO₂ uptake increases linearly with pressure, reaching 0.6 mol CO₂/mol ionic liquid at 50 bar. This is critical for carbon capture applications .

Q. What kinetic and morphological insights exist for TMG hydrochloride in gas hydrate formation?

  • Answer : TMG hydrochloride accelerates CO₂ hydrate nucleation by reducing induction times (from ~12 hours to <2 hours) under high-pressure liquid CO₂ conditions (e.g., 3.5 MPa). Morphological analysis reveals dendritic crystal growth, attributed to TMG’s hydrogen-bond disruption at the hydrate-water interface .

Q. How does TMG hydrochloride interact with biomolecules like RNA in electrospray ionization studies?

  • Answer : Protonated TMG forms stable adducts with multiply deprotonated RNA strands, as shown via collisionally activated dissociation (CAD) mass spectrometry. This interaction is pH-dependent, with optimal binding at pH 6–7, and highlights TMG’s utility in stabilizing nucleic acid structures for analytical workflows .

Q. What methodological challenges arise in analyzing TMG hydrochloride purity, and how are they addressed?

  • Answer : Challenges include detecting trace impurities (e.g., cyanoguanidine) and residual solvents. Solutions involve:

  • TLC Analysis : Use cellulose plates with 4-methyl-2-pentanone/2-methoxyethanol/water/acetic acid (30:20:5:3) mobile phase. Spots are visualized with sodium pentacyanonitrosylferrate(III) spray .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of TMG and byproducts .

Methodological Best Practices

Q. How to optimize reaction conditions for TMG hydrochloride-catalyzed phosphorylation?

  • Answer : Key parameters:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.
  • Temperature : 0–20°C to minimize side reactions (e.g., hydrolysis).
  • Stoichiometry : 5 mol% TMG achieves >90% yield in aryl phosphorylation.
    Post-reaction, concentrate under vacuum and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the stability profiles of TMG hydrochloride under varying storage conditions?

  • Answer : Stability

ConditionDegradation Rate
25°C (dry)<1% over 6 months
40°C/75% RH15% over 3 months
Store in sealed, moisture-free containers at –20°C for long-term stability .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.